Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-9-5(14(7,11)12)3-4(8-9)6(10)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTIJWIODPIPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-37-3 | |
| Record name | methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the chlorosulfonation of a pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in the preparation of various organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s ability to undergo various chemical transformations makes it a valuable tool in studying molecular pathways and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity Differences :
- The chlorosulfonyl group in the target compound is more electrophilic than the sulfonamide in or the thioether in , enabling rapid reactions with amines or alcohols to form sulfonamides or sulfonate esters .
- Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate contains an acid chloride group, which is even more reactive than chlorosulfonyl but less stable in aqueous environments.
Biological and Industrial Applications :
- Sulfonamide derivatives (e.g., ) are prevalent in drug design due to their metabolic stability and hydrogen-bonding capacity .
- Thiophene-based analogs (e.g., ) exhibit enhanced π-conjugation, making them suitable for optoelectronic materials.
Substituents at position 5 (e.g., –SO₂Cl vs. –SO₂NH₂) significantly alter solubility and reactivity.
Table 2: Thermal and Physical Properties
Biological Activity
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 100784-27-8) is a chemical compound with notable biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 253.66 g/mol. Its structure features a pyrazole ring and a chlorosulfonyl group, which contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily as an herbicide precursor and potential therapeutic agent. Its applications are diverse, including:
- Herbicidal Activity : It serves as a precursor for Halosulfuron Methyl, a sulfonamide herbicide effective against broadleaf weeds in various crops.
- Antibacterial Properties : Compounds with similar pyrazole structures have shown antibacterial effects, suggesting that this compound may also possess such activities .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could extend to this compound .
The mechanism of action of this compound is primarily attributed to the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophiles in biomolecules, leading to modifications that alter their function. Such interactions are crucial for its herbicidal and potential therapeutic effects.
Table 1: Summary of Biological Activities
Case Studies
- Herbicidal Efficacy : A study demonstrated that this compound effectively inhibits the growth of various weed species when used in formulations designed for agricultural applications.
- Antimicrobial Activity : Another investigation focused on pyrazole derivatives revealed that certain modifications led to enhanced activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups was found to significantly influence the antimicrobial efficacy .
- Anti-inflammatory Research : In vitro studies have shown that pyrazole derivatives exhibit promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that this compound may also contribute to similar pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate?
- Methodology : The compound can be synthesized via sulfonation of the pyrazole core using chlorosulfonic acid or thionyl chloride. For example, sulfonyl chloride derivatives of pyrazoles are often prepared by reacting the parent pyrazole with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., sulfonic acid derivatives) and ensure complete conversion to the chlorosulfonyl product. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the chlorosulfonyl group .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use gloves (nitrile or neoprene), safety goggles, and fume hoods due to the reactivity of the chlorosulfonyl group. Avoid contact with moisture, as hydrolysis generates HCl and sulfonic acid byproducts .
- Storage : Store in airtight containers under anhydrous conditions at 0–8°C. Compatible storage materials include glass or PTFE; avoid metals like aluminum due to corrosion risks .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify the methyl group at N1 (δ ~3.8 ppm) and ester carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and ~1180 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (C₆H₇ClN₂O₄S: theoretical 238.5 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict reactivity of the chlorosulfonyl group in nucleophilic substitutions?
- Methodology : Use DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces, identifying electrophilic sites at sulfur. Compare activation energies for reactions with amines vs. alcohols to prioritize synthetic pathways .
- Data Contradictions : Some studies report higher reactivity with aliphatic amines, while others note steric hindrance in bulky substrates. Validate predictions with kinetic experiments .
Q. What strategies mitigate side reactions during derivatization (e.g., ester hydrolysis or sulfonamide formation)?
- Optimization :
- Temperature Control : Perform reactions below 25°C to suppress ester hydrolysis .
- Selective Reagents : Use mild bases (e.g., DIPEA) instead of strong bases (NaOH) to avoid cleaving the methyl ester .
Q. How does the chlorosulfonyl group influence biological activity in pyrazole-based drug candidates?
- Case Study : Pyrazole sulfonamides exhibit COX-2 inhibition, but the chlorosulfonyl moiety may enhance binding to hydrophobic pockets in enzymes. Compare IC₅₀ values of sulfonyl chloride vs. sulfonamide derivatives in enzyme assays .
- Contradictions : Some studies report cytotoxicity linked to residual HCl from incomplete sulfonamide formation. Purify derivatives via recrystallization (ethyl acetate/hexane) to remove acidic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
